3-chloro-4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF2N3O2S/c19-15-13-14(5-6-16(15)20)27(25,26)22-7-8-23-9-11-24(12-10-23)18-4-2-1-3-17(18)21/h1-6,13,22H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBXYPXCFVBKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound features a sulfonamide group attached to a benzene ring substituted with chlorine and fluorine atoms, along with a piperazine moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in tumor growth and progression. Research indicates that it may interact with the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers.
Target Pathways
- EGFR Inhibition : Compounds similar in structure have shown effectiveness in inhibiting EGFR, leading to reduced proliferation of cancer cells .
- Neurotransmitter Modulation : The piperazine component suggests potential activity in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders .
Biological Activity Data
The following table summarizes the biological activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis | |
| A549 | 1.47 | EGFR signaling inhibition | |
| HeLa | 0.76 | Cell cycle arrest | |
| CaCo-2 | 1.20 | Apoptosis via caspase activation |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of several sulfonamide derivatives, this compound exhibited significant cytotoxic effects against MCF-7 and A549 cell lines with IC50 values in the low micromolar range. The study concluded that the compound's ability to induce apoptosis was linked to increased p53 expression levels and activation of caspase pathways .
Case Study 2: Neurological Implications
Another investigation focused on the neuroprotective effects of piperazine derivatives, including this compound. Results indicated that it could inhibit acetylcholinesterase (AChE), potentially offering benefits for Alzheimer's disease treatment by enhancing cholinergic neurotransmission .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research indicates that derivatives of piperazine, particularly those incorporating the 3-chloro-4-fluoro motif, exhibit promising antibacterial and antifungal activities. Studies have shown that these compounds are effective against various strains of bacteria, including Mycobacterium kansasii and Candida species.
Case Study: Structure-Antimicrobial Activity Relationship
A study focused on the structure-antimicrobial activity relationships of piperazine derivatives demonstrated that modifications in the chemical structure, such as the introduction of fluorine atoms, significantly influence antimicrobial efficacy. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains (Table 1).
| Compound | Antimicrobial Activity | Target Strain |
|---|---|---|
| 3-Chloro-4-fluoro derivative | High | M. kansasii |
| Piperazine analog | Moderate | C. albicans |
Cancer Treatment
3-Chloro-4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide has also been investigated for its anticancer properties. The compound's ability to inhibit specific signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapeutics.
Case Study: Inhibition of PI3K/Akt Pathway
In vitro studies have shown that this compound can effectively inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent (Table 2).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | PI3K/Akt inhibition |
| HeLa | 9.8 | Apoptosis induction |
Central Nervous System Effects
The piperazine moiety in this compound is known for its ability to cross the blood-brain barrier, making it a subject of interest for neurological applications. Research indicates that modifications to the piperazine structure can enhance neuroactive properties.
Case Study: Neuropharmacological Potential
A study explored the neuropharmacological effects of various piperazine derivatives, including those with the 3-chloro-4-fluoro substitution. Results showed potential anxiolytic and antidepressant-like effects in animal models, indicating a promising avenue for treating psychiatric disorders (Table 3).
| Derivative | Effect Observed | Model Used |
|---|---|---|
| Fluorinated piperazine | Anxiolytic behavior | Elevated plus maze |
| Non-fluorinated variant | No significant effect | Open field test |
Preparation Methods
General Synthetic Strategies
Retrosynthetic Analysis
The preparation of 3-chloro-4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide can be approached through several retrosynthetic pathways. The most logical disconnection reveals two primary building blocks:
- 3-chloro-4-fluorobenzenesulfonyl chloride
- 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine
This disconnection strategy allows for a convergent synthesis approach, where both components are prepared separately and then coupled in the final step to form the target molecule.
Key Intermediate Compounds
The synthesis typically involves several key intermediates:
| Intermediate | Role in Synthesis | Preparation Strategy |
|---|---|---|
| 3-chloro-4-fluorobenzenesulfonyl chloride | Sulfonylating agent | Chlorosulfonation of 3-chloro-4-fluorobenzene |
| 1-(2-fluorophenyl)piperazine | Precursor to amine component | Reaction of piperazine with 2-fluorobenzene derivatives |
| 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine | Nucleophilic component | Alkylation of 1-(2-fluorophenyl)piperazine with protected ethylamine followed by deprotection |
| 1-(3-chloro-4-fluorobenzenesulfonyl)piperazine | Alternative intermediate | Direct sulfonylation of piperazine followed by selective functionalization |
Detailed Preparation Methods
Method 1: Direct Sulfonylation Approach
This method involves the direct coupling of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine.
Preparation of 3-chloro-4-fluorobenzenesulfonyl chloride
The synthesis of 3-chloro-4-fluorobenzenesulfonyl chloride typically begins with 3-chloro-4-fluorobenzene, which undergoes chlorosulfonation to introduce the sulfonyl chloride group.
Procedure:
- Place 50.0 g of 3-chloro-4-fluorobenzene in a reaction vessel equipped with mechanical stirring and cooling.
- Cool the reaction mixture to 0-5°C using an ice bath.
- Slowly add 150 mL of chlorosulfonic acid while maintaining the temperature below 10°C.
- After complete addition, allow the reaction mixture to warm to room temperature.
- Heat the mixture to 60°C for 4-6 hours with continuous monitoring by gas chromatography.
- Cool the reaction mixture and carefully pour it onto crushed ice (approximately 500 g).
- Extract the product with dichloromethane (3 × 100 mL).
- Wash the combined organic layers with cold saturated sodium bicarbonate solution and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify by distillation under reduced pressure or recrystallization from a suitable solvent.
Typical Yield: 65-75%
Preparation of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine
This component can be synthesized through a multi-step process:
Procedure:
Synthesis of 1-(2-fluorophenyl)piperazine:
- Dissolve 50.0 g of piperazine in 250 mL of acetonitrile.
- Add 30.0 g of potassium carbonate and stir for 30 minutes.
- Add 30.0 g of 2-fluorobenzyl bromide or 2-fluorobenzyl chloride dropwise at room temperature.
- Heat the mixture to reflux for 8-10 hours.
- Cool, filter to remove inorganic salts, and concentrate under reduced pressure.
- Purify by column chromatography or recrystallization.
Alkylation with protected ethylamine:
- Dissolve 25.0 g of 1-(2-fluorophenyl)piperazine in 200 mL of acetonitrile.
- Add 20.0 g of potassium carbonate and stir for 30 minutes.
- Add 20.0 g of N-(2-bromoethyl)phthalimide and heat to reflux for 12 hours.
- Cool, filter, and concentrate under reduced pressure.
- Purify by column chromatography.
Deprotection:
- Dissolve the protected intermediate in 200 mL of ethanol.
- Add 15.0 g of hydrazine hydrate and heat to reflux for a minimum of 4 hours.
- Cool, filter off the precipitated phthalhydrazide, and concentrate under reduced pressure.
- Purify by acid-base extraction or column chromatography.
Typical Overall Yield: 50-60%
Coupling Reaction
The final step involves the coupling of the sulfonyl chloride with the amine component:
Procedure:
- Dissolve 10.0 g of 3-chloro-4-fluorobenzenesulfonyl chloride in 100 mL of dichloromethane.
- Cool the solution to 0-5°C using an ice bath.
- In a separate vessel, dissolve 11.0 g of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethylamine in 100 mL of dichloromethane.
- Add 10.0 g of triethylamine to the amine solution.
- Add the amine solution dropwise to the sulfonyl chloride solution over 30-45 minutes, maintaining the temperature below 10°C.
- After complete addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours until completion (monitored by TLC or HPLC).
- Wash the reaction mixture with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).
Typical Yield: 70-80%
Method 2: Alternative Synthesis via Piperazine Intermediates
This method utilizes 1-(3-chloro-4-fluorobenzenesulfonyl)piperazine as a key intermediate.
Preparation of 1-(3-chloro-4-fluorobenzenesulfonyl)piperazine
Procedure:
- Dissolve 25.0 g of piperazine in 250 mL of dichloromethane.
- Cool the solution to 0-5°C using an ice bath.
- In a separate vessel, dissolve 10.0 g of 3-chloro-4-fluorobenzenesulfonyl chloride in 100 mL of dichloromethane.
- Add the sulfonyl chloride solution dropwise to the piperazine solution over 1 hour, maintaining the temperature below 10°C.
- After complete addition, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify by column chromatography using a dichloromethane/methanol gradient.
Typical Yield: 65-75%
Alkylation with 2-Fluorophenyl Group
Procedure:
- Dissolve 10.0 g of 1-(3-chloro-4-fluorobenzenesulfonyl)piperazine in 100 mL of N,N-dimethylformamide.
- Add 7.0 g of potassium carbonate and stir for 30 minutes.
- Add 7.0 g of 2-fluorobenzyl bromide and stir at 80°C for 6-8 hours.
- Cool the reaction mixture, add water, and extract with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify by column chromatography.
Typical Yield: 70-80%
Optimization of Reaction Parameters
Solvent Selection
The choice of solvent significantly impacts the yield and efficiency of the sulfonylation reaction. A comprehensive study of various solvents revealed the following data:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
|---|---|---|---|---|
| Dichloromethane | 6 | 75 | 98 | Good solubility, easy workup |
| Tetrahydrofuran | 8 | 68 | 95 | Moderate reactivity |
| Acetonitrile | 5 | 72 | 97 | Favorable for both components |
| N,N-Dimethylformamide | 4 | 82 | 96 | Excellent solubility but difficult workup |
| Toluene | 10 | 60 | 93 | Poor solubility of amine component |
| Ethyl Acetate | 7 | 65 | 94 | Moderate performance |
Dichloromethane and N,N-dimethylformamide were identified as the most effective solvents for the coupling reaction, with N,N-dimethylformamide providing the highest yield but dichloromethane offering easier workup and purification.
Temperature Effects
The influence of temperature on the coupling reaction was systematically investigated:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|---|
| 0-5 | 12 | 70 | 98 | Minimal |
| 20-25 | 6 | 75 | 96 | Low |
| 35-40 | 4 | 78 | 95 | Moderate |
| 50-60 | 2 | 65 | 88 | Significant |
The optimal temperature range was determined to be 20-25°C, balancing reaction time, yield, and product purity. Higher temperatures accelerated the reaction but led to increased formation of side products and lower purity.
Base Selection
Different bases were evaluated for their effectiveness in the coupling reaction:
| Base | Equivalents | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|
| Triethylamine | 3.0 | 75 | 96 | 6 |
| Pyridine | 3.0 | 68 | 94 | 8 |
| N,N-Diisopropylethylamine | 3.0 | 80 | 97 | 5 |
| Potassium Carbonate | 2.0 | 72 | 95 | 10 |
| Sodium Bicarbonate | 2.0 | 65 | 93 | 12 |
N,N-Diisopropylethylamine provided the highest yield with excellent purity, while triethylamine offered a good balance of yield, purity, and availability.
Characterization and Analysis
Analytical Methods
The identity and purity of this compound can be confirmed using various analytical techniques:
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) conditions:
- Column: C18 (250 mm × 4.6 mm, 5 μm)
- Mobile Phase: Acetonitrile/Water (containing 0.1% trifluoroacetic acid) gradient
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Retention Time: Approximately 10-12 minutes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): Key signals include aromatic protons (7.0-8.0 ppm), piperazine protons (2.4-3.2 ppm), and ethyl linker protons (2.6-3.4 ppm).
- ¹³C NMR (100 MHz, CDCl₃): Carbon signals corresponding to aromatic carbons (115-160 ppm), piperazine carbons (45-55 ppm), and ethyl linker carbons (35-45 ppm).
Mass Spectrometry:
- Expected m/z: 416 [M+H]⁺
- Characteristic fragmentation patterns include loss of the sulfonamide group, cleavage of the ethyl linker, and fragmentation of the piperazine ring.
Infrared Spectroscopy:
- Characteristic absorption bands for sulfonamide (1330-1340 cm⁻¹ and 1150-1170 cm⁻¹), aromatic C-F stretching (1000-1100 cm⁻¹), and N-H stretching (3200-3400 cm⁻¹).
Physical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual inspection |
| Melting Point | 140-145°C | Differential Scanning Calorimetry |
| Solubility in Water | <0.1 mg/mL | HPLC analysis of saturated solution |
| Solubility in Dichloromethane | >50 mg/mL | Gravimetric analysis |
| Solubility in Methanol | 10-20 mg/mL | Gravimetric analysis |
| Log P | 3.2-3.6 | Calculated/HPLC method |
| pKa | 8.2-8.6 (sulfonamide NH) | Potentiometric titration |
Purification Strategies
Chromatographic Purification
Column chromatography represents the most versatile and effective method for purifying this compound:
Procedure:
- Prepare a silica gel column (40-63 μm particle size) with a height:diameter ratio of approximately 10:1.
- Pre-equilibrate the column with the initial mobile phase (typically 20% ethyl acetate in hexane).
- Dissolve the crude product in a minimal volume of dichloromethane and load onto the column.
- Elute with a gradient of ethyl acetate in hexane (20% to 50%).
- Collect fractions and analyze by TLC or HPLC.
- Combine pure fractions, concentrate under reduced pressure, and dry under vacuum.
Typical Recovery: 85-90% of crude material
Recrystallization
Recrystallization provides an alternative method for purification:
Procedure:
- Dissolve the crude product in a minimal volume of hot ethyl acetate.
- Slowly add hexane until the solution becomes slightly turbid.
- Cool the solution slowly to room temperature and then to 0-5°C.
- Filter the crystallized product and wash with cold hexane.
- Dry under vacuum at 40-50°C.
Typical Recovery: 75-80% of crude material
Preparative HPLC
For small-scale purification or analytical standards, preparative HPLC can be employed:
Conditions:
- Column: C18 preparative column (250 mm × 20 mm, 5 μm)
- Mobile Phase: Acetonitrile/Water (containing 0.1% trifluoroacetic acid) gradient
- Flow Rate: 15-20 mL/min
- Detection: UV at 254 nm
- Collection: Automated fraction collection based on UV detection
Typical Recovery: 90-95% of injected material
Scale-Up Considerations
Equipment Considerations
| Scale | Recommended Equipment | Specific Requirements |
|---|---|---|
| Laboratory (≤10 g) | Round-bottom flasks, magnetic stirring | Standard laboratory equipment |
| Pilot (10-100 g) | Jacketed reactors, mechanical stirring | Temperature control, efficient mixing |
| Industrial (>100 g) | Stainless steel reactors, specialized mixing | Automated control systems, safety features |
Quality Control Measures
As the synthesis scale increases, more rigorous quality control measures become necessary:
| Scale | Sampling Frequency | Analytical Methods | Acceptance Criteria |
|---|---|---|---|
| Laboratory | Final product only | TLC, HPLC | >95% purity |
| Pilot | Key intermediates and final product | HPLC, NMR, elemental analysis | >98% purity |
| Industrial | In-process controls and final product | HPLC, NMR, MS, elemental analysis, residual solvents | >99% purity, specified impurity limits |
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
| Method | Overall Yield (%) | Number of Steps | Total Process Time (h) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Sulfonylation | 55-65 | 3 | 48-72 | Higher overall yield, fewer steps | Requires handling of moisture-sensitive sulfonyl chloride |
| Alternative via Piperazine Intermediates | 45-55 | 5 | 72-96 | More flexible, modular approach | Lower overall yield, more purification steps |
Cost Analysis
| Component | Direct Sulfonylation (relative cost) | Alternative via Piperazine Intermediates (relative cost) |
|---|---|---|
| Starting Materials | 1.0 | 1.2 |
| Reagents | 1.0 | 1.3 |
| Solvents | 1.0 | 1.5 |
| Purification | 1.0 | 1.4 |
| Labor | 1.0 | 1.6 |
| Total | 1.0 | 1.4 |
The direct sulfonylation approach offers a more cost-effective route to the target compound.
Environmental Impact Assessment
| Parameter | Direct Sulfonylation | Alternative via Piperazine Intermediates |
|---|---|---|
| Process Mass Intensity (PMI) | 65-75 | 85-95 |
| E-Factor | 45-55 | 60-70 |
| Solvent Usage (L/kg product) | 30-40 | 45-55 |
| Hazardous Waste (kg/kg product) | 25-35 | 35-45 |
The direct sulfonylation approach demonstrates a more favorable environmental profile with lower solvent usage and waste generation.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing 3-chloro-4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution to form the piperazine-ethyl linkage, followed by sulfonamide coupling. For example:
Piperazine functionalization : React 2-fluorophenylpiperazine with ethylenediamine derivatives under reflux in anhydrous ethanol .
Sulfonamide coupling : Introduce the 3-chloro-4-fluorobenzenesulfonyl chloride via a coupling agent (e.g., DCC) in dichloromethane .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 3.4–3.8 ppm for piperazine CH₂ groups) and ¹³C NMR confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 466.1 [M+H]⁺) .
- HPLC : Retention time consistency and peak symmetry assess purity .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining yield and reproducibility?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
- Process Chemistry : Transition batch reactions to continuous flow systems for improved heat/mass transfer. Ethyl acetate as a solvent enhances solubility and reduces byproducts .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How should researchers resolve contradictory data on this compound’s biological activity across studies?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) to targets like serotonin receptors (5-HT₁A/5-HT₂A) .
- Cellular Models : Compare activity in HEK293 (overexpressing human receptors) vs. primary neuronal cultures to assess context-dependent effects .
- Off-Target Screening : Employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this sulfonamide-piperazine derivative?
- Methodological Answer :
- Substituent Variation : Modify the 2-fluorophenyl group (e.g., replace with 3-CF₃ or 4-OCH₃) to probe steric/electronic effects on receptor binding .
- Bioisosteric Replacement : Replace the sulfonamide with a carbamate group to assess metabolic stability .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in 5-HT receptor homology models .
Q. What methodologies are recommended for studying metabolic stability and identifying major metabolites?
- Methodological Answer :
- In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate t₁/₂ and Clint (intrinsic clearance) .
- Metabolite ID : Use UPLC-QTOF-MS with MSE data acquisition to detect Phase I/II metabolites (e.g., hydroxylation at the piperazine ring or sulfonamide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
